BenchChemオンラインストアへようこそ!

N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide

Medicinal Chemistry Drug Discovery CNS Drug Design

N-Cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396636-96-6) is a synthetic, small-molecule compound that features a 2H-tetrazole-5-carboxamide core, a signature privileged structure in medicinal chemistry known for its metabolic stability and hydrogen-bonding capacity. The molecule is functionalized with a cyclopropylcarboxamide group on one vector and a 2-phenylbutanamido-substituted phenyl ring on the other, creating a distinct molecular topology with computed descriptors such as an XLogP3 of 3.6 and a topological polar surface area (TPSA) of 102 Ų.

Molecular Formula C21H22N6O2
Molecular Weight 390.447
CAS No. 1396636-96-6
Cat. No. B2411115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1396636-96-6
Molecular FormulaC21H22N6O2
Molecular Weight390.447
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4
InChIInChI=1S/C21H22N6O2/c1-2-18(14-6-4-3-5-7-14)20(28)22-16-10-12-17(13-11-16)27-25-19(24-26-27)21(29)23-15-8-9-15/h3-7,10-13,15,18H,2,8-9H2,1H3,(H,22,28)(H,23,29)
InChIKeyWHCADRGDUQPPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide: A Specialized Tetrazole Scaffold for Targeted Chemical Screening Libraries


N-Cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396636-96-6) is a synthetic, small-molecule compound that features a 2H-tetrazole-5-carboxamide core, a signature privileged structure in medicinal chemistry known for its metabolic stability and hydrogen-bonding capacity [1]. The molecule is functionalized with a cyclopropylcarboxamide group on one vector and a 2-phenylbutanamido-substituted phenyl ring on the other, creating a distinct molecular topology with computed descriptors such as an XLogP3 of 3.6 and a topological polar surface area (TPSA) of 102 Ų [2]. Its primary documented utility is as a specialized building block or as a member of high-diversity screening libraries for drug discovery, rather than as a final therapeutic candidate .

Why Generic 'Tetrazole-5-carboxamide' Analogs Cannot Substitute for N-Cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide in Focused Screening Campaigns


Scientific and industrial users cannot simply interchange N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide with other 2-aryl-tetrazole-5-carboxamide analogs, because subtle variations in the amide substituent critically define the molecule's pharmacophoric fingerprint. The 2-phenylbutanamido group provides a specific, chiral lipophilic vector that differs fundamentally from simpler benzamido or acetamido analogs in terms of molecular shape, lipophilicity, and hydrogen-bonding potential, as evidenced by the computed XLogP3 value of 3.6 [1]. In a structure-activity relationship (SAR) or screening context where hit-finding against a novel biological target is the goal, substituting this compound with a less complex or structurally distinct analog risks missing critical binding interactions that depend on the phenylbutanamido moiety's unique topology, thereby leading to false-negative screening outcomes or flawed SAR interpretation [2].

Quantitative Differentiation of N-Cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide Against Structural Analogs


Enhanced Lipophilicity (XLogP3) vs. Trifluoroethyl and Thiophene Analogs for Blood-Brain Barrier Penetration Prediction

The target compound demonstrates a computed XLogP3 of 3.6, which positions it in a more favorable lipophilicity range for potential central nervous system (CNS) penetration compared to close analogs. Its lipophilicity is significantly higher than the 2,2,2-trifluoroethyl analog (XLogP3 ~2.8 for C20H19F3N6O2) and notably lower than the naphthylacetamido analog (XLogP3 predicted >4.0), providing a balanced profile for compounds intended to cross the blood-brain barrier while maintaining solubility [1]. This computed value is critical for library design, where physicochemical property filtering is the first step in selecting compounds for phenotypic CNS screens.

Medicinal Chemistry Drug Discovery CNS Drug Design

Unique Hydrogen Bond Donor (HBD) Count of 2 Offers Dual Interaction Potential Compared to N-Alkylated Analogs

The compound possesses two hydrogen bond donors (HBDs), originating from the cyclopropylcarboxamide and the phenylbutanamido amide NH groups. This dual HBD capability is a key differentiator from N-alkylated analogs, which typically have only 0 or 1 HBD, potentially reducing their capacity for specific interactions in a target binding pocket [1]. The presence of exactly two HBDs, combined with 5 hydrogen bond acceptors (HBAs), creates a specific donor/acceptor pattern that is likely to form a distinct interaction fingerprint with protein targets, particularly those requiring bidentate hydrogen bonding at a catalytic site [2].

Medicinal Chemistry Structure-Based Drug Design Target Engagement

Moderate Topological Polar Surface Area (TPSA) Balances Permeability and Solubility vs. Higher-Polarity Analogs

This compound exhibits a computed TPSA of 102 Ų, which is strategically positioned between that of simpler, potentially more permeable analogs (TPSA ~90 Ų for N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide) and more polar analogs that may suffer from poor membrane permeability (TPSA >110 Ų for analogs containing additional heteroatoms) [1]. This moderate TPSA value, in conjunction with the compound's rotatable bond count of 7, places it within the acceptable range for oral bioavailability according to Veber's rules and makes it a well-balanced candidate for diversity-oriented screening [2].

ADME Prediction Drug Design Library Design

Structurally Defined Single Chiral Center Provides a Unique 3D Pharmacophore Shape Distinct from Achiral or Racemic Analogs

The compound's 2-phenylbutanamido group contains a single undefined stereocenter at the alpha-carbon of the butanamide chain. This structural feature imparts a distinct, directional three-dimensional shape to the molecule that is absent in achiral analogs such as N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396637-11-8) [1]. In the context of protein target engagement, the presence of a chiral center can dramatically alter the binding pose and affinity, as the two enantiomers often exhibit differential biological activity, which adds value to the compound as a potential tool for probing stereoselective interactions [2].

Stereochemistry Pharmacophore Modeling Drug Discovery

Optimal Research and Procurement Scenarios for N-Cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide


Component of a CNS-Targeted Diversity-Oriented Screening Library

This compound is ideally suited for inclusion in a CNS-focused chemical library due to its computed physicochemical properties that fall within the desirable range for blood-brain barrier penetration (XLogP3 of 3.6 and TPSA of 102 Ų) [1]. Its balanced profile fills a specific property gap not covered by many trivial tetrazole analogs, providing a unique chemical matter for hit identification in neurodegenerative or psychiatric disease screens .

Structural Core for Exploring Stereoselective Target Engagement

With a single undefined chiral center, this compound serves as a valuable starting point for synthesizing and evaluating enantiomerically pure probes [1]. This is particularly relevant for procuring organizations interested in developing tool compounds for targets known to exhibit stereoselective ligand recognition, such as certain G-protein coupled receptors or kinases.

A Balanced Chemical Probe for General ADME Profiling Studies

As a member of the tetrazole-5-carboxamide class, this compound can be used as a control or probe in absorption, distribution, metabolism, and excretion (ADME) studies to benchmark the performance of novel tetrazole-containing compounds [1]. Its moderate lipophilicity, tunable HBD/HBA pattern, and documented high purity make it a reproducible reference standard for comparing novel analogs .

Key Intermediate for Targeted Covalent Inhibitor Design

The presence of two distinct amide functionalities offers synthetic handles for further derivatization, making it a strategic intermediate for generating a focused library of tetrazole-based inhibitors [1]. Researchers targeting enzymes with reactive cysteine or serine residues can modify the amide linkage to introduce electrophilic warheads, while keeping the tetrazole core constant for binding .

Quote Request

Request a Quote for N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.